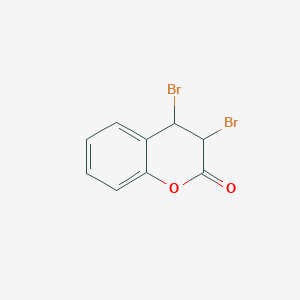

3,4-Dibromochroman-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dibromo-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKAAETZDLJFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480932 | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42974-18-5 | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3,4 Dibromochroman 2 One

Nucleophilic Substitution Reactions of Bromine Atoms

The electron-withdrawing nature of the carbonyl group and the inherent reactivity of the carbon-bromine bonds make 3,4-dibromochroman-2-one susceptible to attack by a range of nucleophiles. These reactions often proceed via an SN2 mechanism, leading to the displacement of one or both bromide ions.

Reactions with Amine Nucleophiles

Primary and secondary amines readily react with this compound. Amines, acting as nucleophiles, can displace the bromine atoms. ncert.nic.inlibretexts.org The reaction of an alkyl or benzyl (B1604629) halide with an ethanolic solution of ammonia (B1221849) leads to a nucleophilic substitution reaction where the halogen is replaced by an amino group (-NH2). ncert.nic.in This process is known as ammonolysis. The resulting primary amine can further react to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. ncert.nic.inlibretexts.org The basicity of the amine plays a crucial role in the reaction rate and product distribution. Generally, aliphatic amines are more basic and hence more reactive than aromatic amines. ncert.nic.in

All amines possess a lone pair of electrons on the nitrogen atom, which is attracted to positively charged regions of other molecules, making them effective nucleophiles. libretexts.org The reaction between an amine and an acyl chloride, for instance, is a vigorous reaction resulting in the formation of an amide and an ammonium salt. libretexts.org

| Amine Type | General Reactivity | Potential Products |

|---|---|---|

| Primary Aliphatic Amines | High | Mono- and di-substituted aminochromanones |

| Secondary Aliphatic Amines | High | Mono- and di-substituted aminochromanones |

| Aromatic Amines | Moderate | Mono- and di-substituted aminochromanones |

Reactions with Thiol Nucleophiles

Thiols and their conjugate bases, thiolates, are excellent sulfur nucleophiles and react with this compound. chemistrysteps.comlibretexts.org The high nucleophilicity of sulfur allows for the displacement of the bromide ions to form thioethers (sulfides). libretexts.org Thiolates are particularly effective nucleophiles and are readily formed by treating a thiol with a base. libretexts.orglibretexts.org

The reaction typically proceeds via an SN2 mechanism, analogous to the Williamson ether synthesis. libretexts.org The greater nucleophilicity of sulfur compared to oxygen means that sulfides can be formed under milder conditions than the corresponding ethers. libretexts.org

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Alkyl Thiols (in the presence of a base) | Alkylthio-substituted chromanones | Often requires a non-nucleophilic base to form the thiolate |

| Aryl Thiols (in the presence of a base) | Arylthio-substituted chromanones | Base-catalyzed formation of the thiophenolate is necessary |

| Sodium Hydrosulfide (B80085) | Mercapto-substituted chromanones | Direct displacement with the hydrosulfide anion |

Cyclization and Annulation Reactions with Diamines (e.g., Quinoxaline (B1680401) Formation)

A significant application of the reactivity of this compound is in the synthesis of fused heterocyclic systems. Reaction with 1,2-diamines, such as o-phenylenediamine, leads to the formation of quinoxaline derivatives. ekb.egmdpi.com This transformation involves a cyclocondensation reaction. ekb.eg

The synthesis of quinoxalines can be achieved through the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. mdpi.com In the context of this compound, the two bromine atoms serve as electrophilic centers that react with the two nucleophilic amino groups of the diamine. The reaction often proceeds in the presence of a base to neutralize the hydrogen bromide formed during the reaction. ekb.eg This method provides a direct route to complex polycyclic structures incorporating the quinoxaline motif. ekb.egarcjournals.org

Reactivity with Pseudohalides (e.g., Potassium Thiocyanide)

Pseudohalides, such as the thiocyanate (B1210189) ion (SCN-) from potassium thiocyanate, are potent nucleophiles that can displace the bromine atoms in this compound. wikipedia.orgatamanchemicals.com This reaction introduces a thiocyanato group into the chromanone structure. Potassium thiocyanate is a versatile reagent used in the synthesis of various sulfur-containing compounds. atamanchemicals.comresearchgate.net It can be used to convert alkyl halides to thiocyanates. researchgate.net The reaction of potassium thiocyanate with oxiranes can produce thiiranes. researchgate.net

The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with alkyl halides, the major product is typically the alkyl thiocyanate, resulting from attack by the more nucleophilic sulfur atom. researchgate.net

Reductive Debromination Processes

The removal of the bromine atoms from this compound can be achieved through reductive debromination. This process can be stereoselective, leading to the formation of specific isomers of the debrominated product.

Stereoselective Debromination Using Metal Hydrides or Metal Borides (e.g., Nickel Boride)

Reductive debromination of vicinal dibromides, such as this compound, can be accomplished using various reducing agents. organic-chemistry.org The stereochemical outcome of the reaction is often dependent on the reagent and reaction conditions used. Metal hydrides and metal borides are effective reagents for this transformation.

Nickel boride, often generated in situ from a nickel(II) salt and sodium borohydride, is a powerful reducing agent for dehalogenation reactions. The use of such reagents can lead to the stereoselective formation of alkenes from vicinal dibromides. organic-chemistry.org For example, the debromination of vicinal-dibromides to (E)-alkenes can be achieved with high stereoselectivity using an ionic liquid under microwave irradiation, without the need for a conventional reducing agent. organic-chemistry.org Computational studies on the reductive debromination of brominated compounds, such as polybrominated diphenyl ethers, indicate that the process is often energetically favorable. nih.gov

The table below summarizes the key aspects of the chemical transformations of this compound.

| Reaction Type | Reagent Class | Key Product Features |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Pseudohalides | Incorporation of N, S, or SCN functional groups |

| Cyclization/Annulation | Diamines | Formation of fused heterocyclic rings (e.g., Quinoxalines) |

| Reductive Debromination | Metal Hydrides, Metal Borides | Removal of bromine atoms, potential for stereoselective alkene formation |

One-Pot Reductive Debromination to Dihydrochromans

The conversion of this compound to dihydrochromans can be achieved through a one-pot reductive debromination process. This type of reaction typically involves the removal of the bromine atoms and subsequent reduction of the lactone ring. While specific studies detailing the one-pot reductive debromination of this compound to dihydrochromans are not extensively documented in the provided results, the reduction of related chromone (B188151) systems to chromans is a known transformation. uni-konstanz.de The reduction of a chromone can yield several products, including chromanones, chromanols, chromenes, and ultimately chromans, depending on the reaction conditions and reagents employed. uni-konstanz.de This suggests that a similar reductive pathway for this compound, combining debromination with reduction of the carbonyl group and the heterocyclic ring, is a plausible synthetic route to dihydrochromans.

Formation of Organometallic Intermediates (e.g., Lithio Derivatives) and Subsequent Electrophilic Trapping

A significant aspect of the reactivity of bromo-substituted chromenes, which can be derived from this compound, involves the formation of organometallic intermediates. Specifically, 4-bromo-2H-chromenes can be converted into their corresponding lithio derivatives. researchgate.net This transformation is typically achieved through reaction with an organolithium reagent, such as n-butyllithium. The resulting lithiated species are powerful nucleophiles and can react with a wide range of electrophiles to introduce various substituents at the C-4 position of the chromene ring. researchgate.net

This method provides a versatile route to novel C4-substituted chromenes. The reaction of the lithio derivative with different electrophiles leads to a diverse array of products. For instance, treatment with acetic anhydride (B1165640) can yield a 1,1-disubstituted ethene derivative, while reaction with chlorotrimethylsilane (B32843) or diphenyl disulfide affords the expected silylated and sulfenylated products, respectively. researchgate.net The reaction with aldehydes, such as 4-methoxybenzaldehyde, also proceeds as anticipated to give the corresponding alcohol. researchgate.net The versatility of this approach is further demonstrated by the reaction with epichlorohydrin, which can result in attack at multiple electrophilic centers. researchgate.net

Table 1: Examples of Electrophilic Trapping of Lithiated Chromene Derivatives researchgate.net

| Electrophile | Product |

| Acetic Anhydride | 1,1-disubstituted ethene derivative |

| Chlorotrimethylsilane | 4-trimethylsilyl-2H-chromene |

| Diphenyl disulfide | 4-phenylthio-2H-chromene |

| 4-Methoxybenzaldehyde | 4-(hydroxy(4-methoxyphenyl)methyl)-2H-chromene |

| Epichlorohydrin | Mixture of products from attack at different electrophilic centers |

This table is based on the general reactivity of lithiated 4-bromo-2H-chromenes as described in the cited source.

Role As a Synthetic Building Block and Pharmacological Scaffold

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

3,4-Dibromochroman-2-one serves as a key precursor for the synthesis of a wide array of heterocyclic compounds. chemscene.comorganic-chemistry.org Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental components of many biologically active molecules and functional materials. uomus.edu.iq The reactivity of the carbon-bromine bonds in this compound allows for various substitution and elimination reactions, facilitating the construction of more complex molecular architectures.

For instance, through reactions with different nucleophiles, the bromine atoms can be displaced to introduce new functional groups or to form new rings. This versatility has been exploited to synthesize various derivatives, although specific examples directly starting from this compound are not extensively detailed in the provided search results. However, the general reactivity of similar bromo-substituted coumarins suggests its potential in creating fused heterocyclic systems and other complex structures. mdpi.com The broader class of chromones and coumarins are well-known starting materials for synthesizing heterocyclic compounds like pyrazoles, pyridines, and thiazoles. mdpi.comclockss.org

Foundation for the Design and Development of Biologically Active Molecules

The chroman-2-one scaffold is a cornerstone in the design of new therapeutic agents. rsc.orgclockss.org Its derivatives have shown a wide range of pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects.

In pharmaceutical research, the process of identifying and optimizing new drug candidates often begins with a "lead compound," a molecule that shows a desired biological activity but may require modification to improve its efficacy, selectivity, or pharmacokinetic properties. ijprajournal.comjaptronline.com The concept of a "scaffold" is central to this process, representing the core structure of a molecule that can be systematically modified. lifechemicals.comnih.gov

The chroman-2-one dibromide structure provides a versatile platform for generating libraries of related compounds. By reacting this compound with various chemical partners, researchers can create a diverse set of molecules to be screened for biological activity. This approach, known as scaffold-based drug discovery, is an efficient strategy for identifying new lead compounds. arxiv.org The chromone (B188151) scaffold, a close relative, has been extensively used to develop multi-target-directed ligands for conditions like neurodegenerative diseases. rsc.orgnih.gov

The exploration of chroman-2-one dibromide as a molecular scaffold is driven by the proven therapeutic potential of the broader coumarin (B35378) and chromone families. rsc.orgclockss.org These scaffolds are present in numerous natural products and synthetic drugs. The reactivity of the dibromide allows for the introduction of various pharmacophores—the specific parts of a molecule responsible for its biological activity. This enables the fine-tuning of the molecule's properties to target specific enzymes or receptors. The chromone scaffold, for example, has been instrumental in the development of inhibitors for enzymes like cholinesterases and monoamine oxidases, which are implicated in neurodegenerative disorders. nih.gov

Application in Pharmaceutical Research and Lead Compound Generation

Utility in the Construction of Multi-ring Systems and Hybrid Molecules (e.g., Quinoxaline-Coumarin Hybrids)

A modern approach in drug design involves creating "hybrid molecules" that combine two or more different pharmacophores into a single compound. This strategy aims to create drugs that can interact with multiple biological targets, which can be particularly beneficial for treating complex diseases like cancer. ekb.eg

This compound is a valuable tool for constructing such multi-ring systems. Its reactive nature allows it to be linked with other heterocyclic structures. For example, the synthesis of quinoxaline-coumarin hybrids has been explored. mdpi.com Quinoxalines are another class of heterocyclic compounds with known biological activities, including anticancer properties. chimicatechnoacta.ru By fusing or linking the coumarin scaffold with a quinoxaline (B1680401) moiety, researchers aim to create synergistic effects and develop more potent therapeutic agents. mdpi.com Similar strategies have been employed to create hybrids of coumarin with chalcones, triazoles, and isatins, yielding compounds with promising anticancer and antimalarial activities. mdpi.comgavinpublishers.comnih.gov

Potential for Integration in Agrochemical and Materials Science Innovations

While the primary focus of research on coumarin derivatives has been in medicine, their unique properties also suggest potential applications in other fields. The structural features that make them effective in biological systems can also be harnessed for agrochemical and materials science innovations.

In agrochemicals, compounds with biological activity can be developed as pesticides or herbicides. The broad spectrum of activity seen in coumarin derivatives suggests that with appropriate modification, they could be tailored for agricultural use.

In materials science, the chromophoric nature of the coumarin ring system, which is responsible for the color of many of its derivatives, makes it a candidate for use in dyes and fluorescent probes. The ability to functionalize the coumarin core, facilitated by reactive intermediates like this compound, allows for the tuning of its photophysical properties.

Advanced Analytical Characterization Techniques for 3,4 Dibromochroman 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4-Dibromochroman-2-one, offering precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons are expected to appear in the downfield region of the spectrum, typically between δ 6.8–7.4 ppm. vulcanchem.com The protons on the dihydropyran ring, specifically the diastereotopic methylene (B1212753) protons, are anticipated to resonate at approximately δ 4.2–4.6 ppm. vulcanchem.com The exact chemical shifts and coupling constants are influenced by the stereochemistry of the bromine atoms at the 3 and 4 positions.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the lactone is characteristically found far downfield. Aromatic carbons and the carbons bonded to the bromine atoms will also have specific chemical shift ranges.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 6.8–7.4 | Aromatic protons |

| ¹H | 4.2–4.6 | Diastereotopic methylene protons |

| ¹³C | Varies | Carbonyl, Aromatic, and Aliphatic Carbons |

Vibrational Spectroscopy (Infrared (IR))

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.commsu.edu Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. savemyexams.com

The IR spectrum of this compound is distinguished by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group of the lactone is expected around 1750 cm⁻¹. vulcanchem.commsu.edu The presence of carbon-bromine (C-Br) bonds is indicated by absorptions in the range of 650–750 cm⁻¹. vulcanchem.com Additionally, C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹, while those from the aliphatic part of the molecule are found just below 3000 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. savemyexams.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (C=O) stretch | ~1750 |

| C-Br stretch | 650–750 |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. ulethbridge.ca It is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₆Br₂O₂, the exact mass is calculated to be 303.873 g/mol . vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. oregonstate.edu The characteristic isotopic pattern of bromine, with its two abundant isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, providing definitive evidence for the presence of two bromine atoms in the molecule.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. wisc.edu Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method for this purpose. savemyexams.com

In TLC, a small amount of the sample is spotted onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate. wisc.edupressbooks.pub The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or mixture of solvents). savemyexams.com As the mobile phase ascends the plate by capillary action, it carries the components of the sample with it at different rates depending on their polarity and affinity for the stationary and mobile phases. basicmedicalkey.com

The purity of this compound can be assessed by the presence of a single spot on the developed TLC plate. The appearance of multiple spots would indicate the presence of impurities. wisc.edu By comparing the retention factor (Rf) value of the product spot with that of the starting materials, the progress of a reaction can be effectively monitored. Visualization of the spots can be achieved under UV light, especially if the TLC plate contains a fluorescent indicator, or by using chemical staining reagents. pressbooks.pubepfl.ch

Computational and Theoretical Investigations of 3,4 Dibromochroman 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. uclouvain.bewavefun.com These calculations, often employing methods like Density Functional Theory (DFT), can determine a variety of molecular properties. d-nb.info

For 3,4-Dibromochroman-2-one, key aspects of its electronic structure that can be computationally investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The presence of two bromine atoms and a carbonyl group significantly influences the electronic environment of the chroman-2-one core.

Key Predicted Electronic Properties of this compound:

| Property | Predicted Characteristic | Significance |

| Topological Polar Surface Area (TPSA) | 26.3 Ų chemscene.com | Influences drug transport properties and interactions with polar biological surfaces. |

| LogP | 2.8051 chemscene.com | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Acceptors | 2 chemscene.com | The carbonyl oxygen and the ether oxygen can accept hydrogen bonds. |

| Hydrogen Bond Donors | 0 chemscene.com | The molecule lacks hydrogen atoms attached to electronegative atoms to act as donors. |

| Rotatable Bonds | 0 chemscene.com | The rigid fused ring system limits conformational flexibility. |

This table is generated based on computational predictions and provides a theoretical framework for the molecule's behavior.

Quantum chemical calculations can also be leveraged to predict the reactivity of this compound. rsc.org The locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Furthermore, these calculations can shed light on reaction mechanisms involving this compound. For instance, theoretical investigations can help to understand the energetics of bond cleavage, such as the loss of bromine, which is a plausible degradation pathway. vulcanchem.com

Conformational Analysis and Molecular Dynamics Simulations

While the core structure of this compound is relatively rigid, the dihydropyranone ring can adopt different conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule and the energy barriers between them. lasalle.edupressbooks.pub

Due to the fused ring system, the conformational landscape of this compound is more constrained than that of a simple acyclic or single-ring system. saskoer.ca The primary focus of conformational analysis for this molecule would be the puckering of the dihydropyranone ring, which can exist in various forms such as chair, boat, or twist-boat conformations. The relative energies of these conformers are influenced by steric interactions between the bromine atoms and the rest of the molecule. libretexts.orgcsus.edu

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. wustl.eduarxiv.org By simulating the motion of atoms based on a force field, MD can provide insights into:

Conformational stability: MD simulations can explore the conformational space available to the molecule and determine the relative populations of different conformers at a given temperature. nih.gov

Vibrational modes: The simulations can predict the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) spectroscopy data. For instance, a strong carbonyl stretch is expected. vulcanchem.com

Thermal stability: MD simulations can be used to predict the onset of thermal decomposition and identify the primary degradation pathways, such as the loss of bromine. vulcanchem.com

In Silico Approaches for Predicting Interactions of Derivatives with Biological Targets

While direct computational studies on the biological interactions of this compound are not extensively documented, in silico methods are widely used to predict the potential biological activity of its derivatives. frontiersin.orgnih.gov These approaches are crucial in drug discovery for identifying promising lead compounds. mdpi.comnih.gov

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. nih.gov For derivatives of this compound, docking studies could be performed against various enzymes or receptors to identify potential inhibitory or modulatory effects. mdpi.com The predicted binding mode can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. rsc.org

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. By analyzing a set of known active compounds, a pharmacophore model can be developed and used to screen virtual libraries for new potential hits.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical in silico tool. frontiersin.org Computational models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity, helping to assess the druglikeness of derivatives early in the discovery process. mdpi.com

For instance, studies on related chromen-2-one derivatives have successfully employed these in silico methods to investigate their potential as antimicrobial agents, enzyme inhibitors, and anticancer agents. mdpi.comnih.govnih.gov These studies often combine computational predictions with experimental validation to provide a comprehensive understanding of the structure-activity relationships. rsc.org

Future Research Directions and Unaddressed Challenges

Development of Eco-Friendly and Scalable Synthetic Methodologies

The traditional synthesis of 3,4-Dibromochroman-2-one often involves the use of elemental bromine in chlorinated solvents like chloroform, a method that presents significant environmental and safety concerns. orgsyn.org Future research must prioritize the development of greener and more sustainable synthetic routes, aligning with the principles of green chemistry which advocate for waste prevention, use of less hazardous chemicals, and improved energy efficiency. acs.org

Key research objectives include:

Alternative Brominating Agents: Investigating solid, and therefore more easily handled, brominating agents such as N-bromosuccinimide (NBS), tetrabutylammonium (B224687) tribromide (TBATB), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) could eliminate the need for hazardous liquid bromine. koyauniversity.orgijsrst.comrsc.org Studies on related coumarin (B35378) systems have shown the efficacy of these reagents. ijsrst.com

Green Solvents and Conditions: A significant challenge is to replace halogenated solvents with environmentally benign alternatives like water, ethanol, or even solvent-free conditions. frontiersin.org Methodologies such as microwave irradiation and mechanochemistry (grindstone chemistry) have shown promise in reducing reaction times and energy consumption for the synthesis of other brominated heterocycles and should be explored for this compound. ijsrst.comnih.gov

Catalytic Approaches: The development of catalytic bromination reactions would reduce waste by using only a stoichiometric amount of the bromine source with a recyclable catalyst.

Scalability: A critical unaddressed challenge is the scalability of greener synthetic methods. While some laboratory-scale syntheses of brominated coumarins are efficient, yields can decline upon scale-up. acs.org Future work must focus on developing robust and optimized processes that are transferable to pilot plant and industrial scales, as has been successfully demonstrated for related compounds using carefully selected reagents and conditions. acs.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Method (e.g., Br2/CHCl3) orgsyn.org | Future Green Methodologies |

| Bromine Source | Elemental Bromine (liquid, toxic, corrosive) | N-Bromosuccinimide (NBS), TBATB (solids, safer handling) koyauniversity.orgijsrst.com |

| Solvent | Chloroform (toxic, environmentally persistent) | Water, Ethanol, Solvent-free (grinding) frontiersin.orgnih.gov |

| Energy Input | Often requires prolonged stirring at room temp. | Microwave irradiation (reduced time), Mechanochemistry ijsrst.com |

| Waste | Halogenated solvent waste, excess bromine quenching | Minimal solvent waste, higher atom economy acs.org |

| Scalability | Established but with significant safety/cost overhead | Key challenge requiring process optimization acs.org |

Exploration of Novel Catalytic Approaches for Derivatization (e.g., Photoredox Catalysis in Aqueous Media)

The derivatization of the this compound scaffold is crucial for exploring its synthetic and pharmacological potential. Modern catalytic methods offer pathways to new derivatives that are inaccessible through traditional chemistry.

A primary area for future exploration is photoredox catalysis . This technique uses visible light to generate radical intermediates under exceptionally mild conditions, enabling a wide range of chemical transformations. acs.orgacs.org Its application to the chromanone scaffold has been demonstrated, and future research could focus on using the bromine atoms as handles for photoredox-mediated cross-coupling reactions. nih.govnih.gov A significant, yet challenging, goal would be to develop these catalytic systems to operate in aqueous media, further enhancing their green credentials.

Another promising frontier is transition-metal-catalyzed C-H activation . rsc.orgresearchgate.net Catalysts based on palladium, rhodium, or iridium can selectively functionalize the C-H bonds on the aromatic ring of the chromanone core. researchgate.netmdpi.com This would allow for late-stage derivatization of the scaffold without the need for pre-functionalized starting materials, providing a powerful tool for generating molecular diversity. Combining the reactivity of the dibromo-functionality with subsequent C-H activation would open a vast chemical space for exploration.

Table 2: Emerging Catalytic Methods for Derivatization

| Catalytic Approach | Potential Application for this compound | Key Advantages |

| Photoredox Catalysis | C-C and C-heteroatom bond formation via radical intermediates. acs.orgacs.org | Extremely mild conditions (visible light, room temp.), high functional group tolerance. |

| Transition-Metal C-H Activation | Direct functionalization of the benzene (B151609) ring (arylation, alkylation). rsc.orgmdpi.com | High atom economy, late-stage diversification of the core structure. |

| Dual Catalysis (e.g., Photoredox/Nickel) | Cross-coupling reactions at the bromine-substituted carbons. nih.gov | Access to novel bond disconnections under mild conditions. |

Expanding the Scope of Chemical Transformations for Enhanced Synthetic Utility

The two bromine atoms in this compound are highly versatile functional handles that are currently underutilized. Future research should aim to systematically explore and expand their reaction chemistry.

Elimination and Rearrangement Reactions: The compound can serve as a precursor to various unsaturated chromenes through controlled elimination of HBr. researchgate.net Furthermore, its known rearrangement to coumarilic acid upon treatment with a base demonstrates its potential for significant scaffold-hopping transformations. orgsyn.org A detailed study of these reactions under various conditions could yield a library of diverse heterocyclic structures.

Cross-Coupling Reactions: The C-Br bonds are ideal sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. nih.govmasterorganicchemistry.com This would enable the direct introduction of aryl, vinyl, and alkyl groups at the 3- and 4-positions, a currently underexplored area that is key to building molecular complexity.

Substitution and Annulation: The reactivity of the bromine atoms towards nucleophiles could be harnessed to build new fused-ring systems. Inspired by the chemistry of related bromoacetylcoumarins, which are used to construct a plethora of attached heterocyclic rings like thiazoles, pyrroles, and imidazoles, this compound could be used as a building block for novel polycyclic scaffolds. rsc.orgmdpi.com

Organometallic Intermediates: Conversion of the C-Br bonds to organolithium or Grignard-type reagents would provide access to nucleophilic intermediates that can react with a wide array of electrophiles, significantly broadening the range of accessible derivatives. researchgate.netyoutube.com

Strategic Design of this compound-Based Scaffolds for Specific Pharmacological Applications

The chromone (B188151) and coumarin cores are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis of many compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgresearchgate.netacs.org The this compound framework is an ideal starting point for the strategic design of new therapeutic agents.

Future research should focus on:

Structure-Based Drug Design: With a known biological target, the 3,4-dibromo scaffold can be elaborated using structure-based design principles. ddg-pharmfac.netmdpi.com The bromine atoms serve as key modification points to design ligands that are sterically and electronically complementary to a target's binding site. Computational tools like molecular docking can be used to guide the synthesis of derivatives with improved binding affinity and selectivity. frontiersin.org

Fragment-Based Drug Design (FBDD): The chroman-2-one core can be viewed as a molecular fragment. mdpi.com The bromine atoms provide ideal vectors for fragment "growing" or "linking" strategies. In FBDD, derivatives would be synthesized to extend the core into adjacent pockets of a target protein, progressively building a high-affinity ligand from a low-affinity fragment hit. rsc.org

Exploring Structure-Activity Relationships (SAR): A systematic exploration of the chemistry outlined in section 7.3 would generate a library of diverse analogs. This library could then be screened against various biological targets to identify initial hits. Subsequent synthesis of focused libraries would allow for the elucidation of SAR, identifying the structural features crucial for potency and selectivity and guiding the optimization of lead compounds. The bromine atoms themselves are known to influence lipophilicity and can participate in halogen bonding, factors that can be tuned to optimize pharmacokinetic and pharmacodynamic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dibromochroman-2-one, and how are they optimized?

- Methodological Answer: The compound is typically synthesized via bromination of chroman-2-one derivatives. Common methods include:

- Electrophilic bromination : Using bromine (Br₂) in acetic acid under controlled temperatures (0–5°C) to minimize side reactions.

- HBr with oxidizing agents : Hydrogen bromide (HBr) combined with DMSO or H₂O₂ to enhance regioselectivity.

Optimization involves solvent choice (e.g., dichloromethane for solubility), stoichiometric control of bromine, and reaction monitoring via TLC. Characterization employs H/C NMR, IR spectroscopy, and X-ray crystallography for structural confirmation .

Q. How is this compound characterized to ensure purity and structural accuracy?

- Methodological Answer: Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural validation uses:

- Spectroscopic techniques : NMR chemical shifts (e.g., deshielded carbonyl signals at ~170 ppm in C NMR) and IR carbonyl stretches (~1750 cm⁻¹).

- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and confirms dihedral angles between aromatic and ketone moieties .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer: Stability studies use accelerated degradation tests:

- Thermal stability : Storage at 40°C for 4 weeks to assess decomposition via HPLC.

- Photolytic sensitivity : Exposure to UV light (300–400 nm) to monitor bromine loss or ring-opening reactions.

- Hygroscopicity : Karl Fischer titration quantifies water uptake, which may hydrolyze the ketone group .

Advanced Research Questions

Q. How can contradictions in reported bromination efficiencies for this compound be resolved?

- Methodological Answer: Contradictions arise from variables like solvent polarity, bromine concentration, and reaction time. Resolve via:

- Design of Experiments (DoE) : Multi-variable analysis (e.g., Taguchi methods) identifies critical factors.

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to explain regioselectivity differences.

- Comparative literature review : Cross-reference studies using analogous substrates (e.g., brominated coumarins) to isolate protocol-dependent outcomes .

Q. What advanced strategies are used to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Investigate Suzuki-Miyaura or Ullmann couplings by:

- Catalyst screening : Compare Pd(PPh₃)₄ vs. CuI/ligand systems for aryl-bromine activation.

- Kinetic profiling : Use in-situ FTIR to track reaction progress and intermediate formation.

- Solvent effects : Test polar aprotic (DMF) vs. ethereal solvents (THF) to optimize yields .

Q. How can multivariate analysis improve the interpretation of spectroscopic data for this compound derivatives?

- Methodological Answer: Apply:

- Principal Component Analysis (PCA) : Reduces dimensionality in NMR/IR datasets to identify clustering patterns.

- Machine learning : Train models on spectral libraries to predict substituent effects on reactivity.

- Hyphenated techniques : LC-MS/MS correlates chromatographic retention times with fragmentation pathways .

Research Design and Data Contradictions

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Methodological Answer: Use:

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- PICO framework : Define Population (compound variants), Intervention (synthetic/modification methods), Comparison (e.g., mono- vs. di-brominated analogs), and Outcomes (yield, stability).

Example: "How does solvent polarity (Intervention) affect bromination efficiency (Outcome) in chroman-2-one derivatives (Population) compared to non-polar solvents (Comparison)?" .

Q. How should researchers address ethical and data-sharing challenges in studies involving this compound?

- Methodological Answer: For open-data compliance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.